

An In-depth Technical Guide to DSP Crosslinker-d8

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Compound of Interest

Compound Name: DSP Crosslinker-d8

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For researchers, scientists, and drug development professionals, understanding the tools available for elucidating protein-protein interactions is paramount. Dithiobis(succinimidyl propionate)-d8 (DSP-d8), a deuterated analog of Lomant's Reagent, stands out as a critical tool in this field. This guide provides a comprehensive overview of the chemical structure, properties, and applications of DSP-d8, with a focus on its utility in advanced proteomics and drug discovery.

Core Concepts: Understanding DSP-d8

DSP-d8 is a homobifunctional, amine-reactive, and thiol-cleavable crosslinker.^{[1][2]} Its defining feature is the incorporation of eight deuterium atoms, which provides a precise 8 Dalton mass shift in mass spectrometry analysis compared to its non-deuterated counterpart, DSP.^{[1][2][3]} This isotopic labeling is invaluable for quantitative proteomics studies, enabling the differentiation and relative quantification of crosslinked species.

The molecule consists of two N-hydroxysuccinimide (NHS) esters at either end of a spacer arm.^[1] These NHS esters readily react with primary amines, such as the side chain of lysine residues or the N-terminus of a polypeptide, to form stable amide bonds.^[4] The spacer arm contains a disulfide bond, which can be cleaved by reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), allowing for the reversal of the crosslink.^[4] This cleavable nature is a significant advantage in experimental workflows, facilitating the identification of interacting proteins.

Being membrane-permeable, DSP-d8 can be used to crosslink intracellular proteins in living cells.[1][2][5] This property allows for the in-situ capture of protein-protein interactions within their native cellular environment.

Chemical Structure

The chemical structure of DSP-d8, or Dithiobis(succinimidyl 2,2,3,3,6,6,7,7-propionate-d8), is characterized by a central disulfide bond with two propionate arms, each terminating in an N-hydroxysuccinimide ester. The eight deuterium atoms are located on the propionate backbone.

Chemical Formula: $C_{14}H_8D_8N_2O_8S_2$ [4]

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Quantitative Data

The following table summarizes the key quantitative properties of DSP-d8 and its non-deuterated analog, DSP.

Property	DSP-d8	DSP (for comparison)
Molecular Weight	412.46 g/mol [4]	404.42 g/mol [6]
Spacer Arm Length	12.0 Å[1][2]	12.0 Å[2]
CAS Number	1639836-65-9[7]	57757-57-0[6]
Reactivity	Primary amines (e.g., Lysine, N-terminus)	Primary amines (e.g., Lysine, N-terminus)
Cleavability	Thiol-cleavable (disulfide bond)	Thiol-cleavable (disulfide bond)
Solubility	Soluble in organic solvents (e.g., DMSO, DMF)[1][2]	Soluble in organic solvents (e.g., DMSO, DMF)[8]
Membrane Permeability	Permeable[1][2]	Permeable[8]

Experimental Protocols

The following are detailed methodologies for common applications of DSP-d8 in protein crosslinking studies.

In Vitro Protein Crosslinking

This protocol is suitable for crosslinking purified proteins or protein complexes in solution.

Materials:

- DSP-d8
- Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
- Protein sample in a non-amine-containing buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
- Reducing agent (e.g., DTT or TCEP)

Procedure:

- **Prepare DSP-d8 Stock Solution:** Immediately before use, dissolve DSP-d8 in anhydrous DMSO or DMF to a final concentration of 25 mM.
- **Crosslinking Reaction:** Add the DSP-d8 stock solution to the protein solution to achieve a final concentration typically ranging from 0.25 to 2 mM. The optimal concentration may need to be determined empirically.
- **Incubation:** Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
- **Quenching:** Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to quench any unreacted DSP-d8.
- **Analysis:** The crosslinked protein sample is now ready for analysis by SDS-PAGE, mass spectrometry, or other downstream applications. To cleave the crosslinks, add a reducing agent (e.g., 50 mM DTT) and incubate at 37°C for 30 minutes prior to analysis.

Intracellular Protein Crosslinking

This protocol is designed for crosslinking proteins within living cells.

Materials:

- Cultured cells
- Phosphate Buffered Saline (PBS) or other appropriate physiological buffer
- DSP-d8 stock solution (as prepared above)
- Lysis buffer containing a reducing agent for subsequent analysis

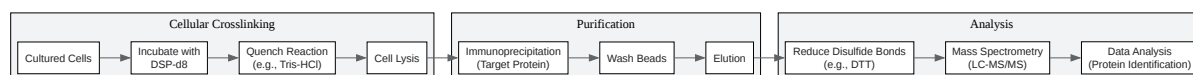
Procedure:

- **Cell Preparation:** Wash the cultured cells twice with PBS to remove any amine-containing media.

- Crosslinking: Add DSP-d8 stock solution directly to the cells in PBS to a final concentration of 1-2 mM.
- Incubation: Incubate the cells for 30 minutes at room temperature or for 2 hours on ice.
- Quenching: Terminate the crosslinking reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 10-20 mM and incubate for 15 minutes.
- Cell Lysis and Analysis: Wash the cells with PBS to remove excess reagents. Lyse the cells using a suitable lysis buffer. The disulfide bonds in the crosslinked complexes can be cleaved with a reducing agent for subsequent analysis by immunoprecipitation and Western blotting or mass spectrometry.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the identification of protein-protein interactions using DSP-d8 crosslinking followed by immunoprecipitation and mass spectrometry.



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Caption: Workflow for Protein Interaction Analysis using DSP-d8.

This workflow highlights the key stages from in-cell crosslinking to the final identification of interacting proteins, a process significantly enhanced by the unique properties of DSP-d8. The use of a deuterated crosslinker in conjunction with its non-deuterated analog in parallel experiments can provide an additional layer of confidence in the identification of true interaction partners through quantitative mass spectrometry approaches.

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